

Application Note: Precision N2-Selective Alkylation of 4-Iodo-6-Methyl-1H-Indazole

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Compound of Interest

Compound Name: 4-iodo-6-methyl-2H-indazole-3-carbaldehyde

CAS No.: 885522-34-9

Cat. No.: B1613912

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Executive Summary

The regioselective alkylation of indazoles is a persistent challenge in medicinal chemistry. While thermodynamic conditions favor

-alkylation, the

-alkylated isomers (2H-indazoles) are increasingly valuable as bioisosteres for quinolines and purines in kinase inhibitors and GPCR ligands.

This guide details the procedure for the

-selective alkylation of 4-iodo-6-methyl-1H-indazole. The presence of the 4-iodo substituent provides a critical handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira) but imposes steric constraints that must be navigated. We present two protocols: Protocol A (Meerwein's Salt) for high-fidelity methylation, and Protocol B (Mitsunobu) for diverse alkyl groups, supported by mechanistic insights and structural validation methods.

Scientific Context & Mechanism[1][2][3][4][5]

The Selectivity Challenge

Indazoles exist in a tautomeric equilibrium between

and

forms.

- Thermodynamic Control (

): Under basic conditions (e.g., NaH/THF,

/DMF), the reaction is reversible or governed by the stability of the resulting aromatic system.

The

-isomer preserves the benzene ring's aromaticity more effectively, making it the thermodynamic product.

- Kinetic Control (

): The

nitrogen is more nucleophilic due to the "alpha-effect" of the adjacent nitrogen lone pair and less steric hindrance from the C7-position. However, capturing this kinetic selectivity requires highly reactive electrophiles and non-equilibrating conditions.

Impact of the 4-Iodo-6-Methyl Substitution

- 4-Iodo Effect: The iodine atom at C4 exerts a "peri-interaction" near the C3/N-bridgehead. While it does not directly block

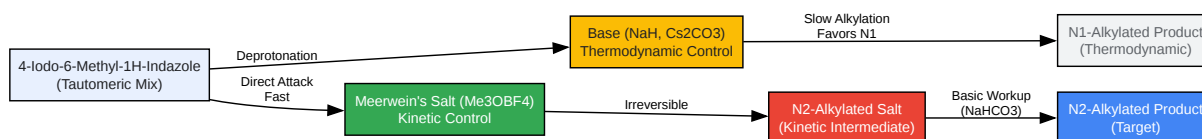
(which is adjacent to C7a), it influences the electronic density of the pyrazole ring. Crucially, the 4-iodo group is stable to the electrophilic conditions of Meerwein's salt but sensitive to metal-catalyzed or radical conditions.

- 6-Methyl Effect: This group is electronically donating but sterically remote, having minimal impact on the

ratio.

Pathway Visualization

The following diagram illustrates the bifurcation between thermodynamic () and kinetic () pathways.



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Figure 1: Mechanistic divergence in indazole alkylation. Kinetic control via Meerwein's salt locks the N2-isomer before equilibration can occur.

Experimental Protocols

Protocol A: High-Selectivity Methylation ()

Reagent: Trimethyloxonium Tetrafluoroborate (Meerwein's Salt) Scope: Methylation only.

Mechanism: The hard, highly reactive methyl source attacks the most nucleophilic center () rapidly. The resulting salt precipitates or stabilizes, preventing rearrangement.

Materials

- Substrate: 4-iodo-6-methyl-1H-indazole (1.0 equiv)
- Reagent: Trimethyloxonium tetrafluoroborate () (1.1 equiv)
- Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Anhydrous)
- Quench: Saturated aqueous

Step-by-Step Procedure

- Preparation: Flame-dry a round-bottom flask and purge with Argon.
- Dissolution: Dissolve 4-iodo-6-methyl-1H-indazole (e.g., 500 mg) in anhydrous EtOAc (10 mL). If solubility is poor, use DCM.
- Addition: Add

(1.1 equiv) in one portion at room temperature (20-25°C).
 - Note:

is moisture sensitive.[1] Weigh quickly or use a glovebox.
- Reaction: Stir vigorously at room temperature for 2–4 hours.
 - Observation: A white precipitate (the fluoroborate salt of the indazole) often forms.
- Quench: Slowly add saturated aqueous

(10 mL) to the reaction mixture. Stir for 15 minutes to neutralize the tetrafluoroboric acid byproduct and liberate the free base.
- Extraction: Separate phases. Extract the aqueous layer with EtOAc (2 x 10 mL).
- Purification: Dry combined organics over

, filter, and concentrate.
 - Result: Usually >95% purity of the

-isomer. If necessary, purify via short flash chromatography (SiO₂, Hexane/EtOAc).

Protocol B: General Alkylation (-Favored)

Method: Mitsunobu Reaction Scope: Benzyl, Ethyl, Isopropyl, and functionalized alkyl groups.

Selectivity: Typically 2:1 to 3:1 (

:

). Requires chromatography.

Materials

- Substrate: 4-iodo-6-methyl-1H-indazole (1.0 equiv)
- Alcohol: R-OH (1.2 equiv)
- Phosphine:
(Polymer-supported optional for easier cleanup) (1.5 equiv)
- Azodicarboxylate: DIAD or DEAD (1.5 equiv)
- Solvent: THF or Toluene (Anhydrous)

Step-by-Step Procedure

- Setup: Dissolve indazole, alcohol (R-OH), and
in anhydrous THF under Argon. Cool to 0°C.
- Addition: Add DIAD dropwise over 10 minutes.
- Reaction: Allow to warm to room temperature and stir for 12–16 hours.
- Workup: Concentrate the solvent.
- Purification (Critical): The reaction will produce a mixture.
 - Column Chromatography: Elute with a gradient of Hexane:EtOAc (0-30%).
 - Elution Order: The
-alkyl isomer is generally less polar (elutes first) than the
-alkyl isomer in non-polar systems, though this can reverse depending on the R-group.
Always verify fractions by NMR.

Structural Validation (Data Analysis)

Distinguishing

and

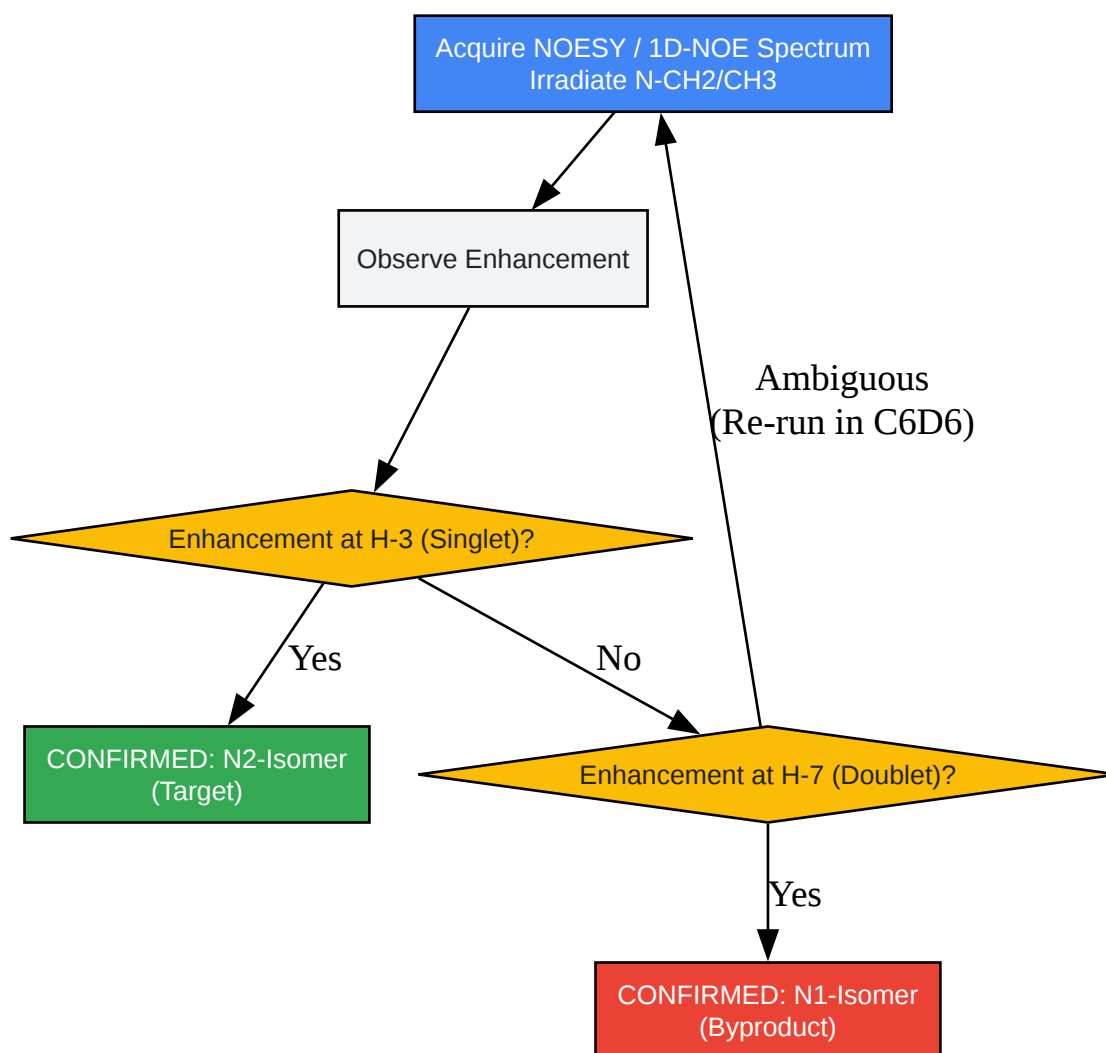
isomers is critical. Do not rely solely on TLC.

NMR Diagnostic Criteria

Feature	-Alkylated (Thermodynamic)	-Alkylated (Kinetic)
H-3 Chemical Shift	Typically 8.0 - 8.2 ppm	Typically 8.3 - 8.6 ppm (Deshielded)
N-CH3 Shift	4.0 - 4.1 ppm	4.1 - 4.3 ppm
NOE Correlation	Strong NOE between N-CH3 and H-7	Strong NOE between N-CH3 and H-3
C-13 (C3)	133 - 135 ppm	120 - 125 ppm

NOE Logic Diagram

Use this logic flow to confirm your product structure.



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Figure 2: NMR decision tree for assigning regiochemistry in 4-iodo-6-methyl-indazole derivatives.

Troubleshooting & Optimization

- Low Conversion in Protocol A: Ensure

is fresh. It hydrolyzes rapidly in air to form acidic species that do not alkylate effectively.

- Poor Solubility: If the 4-iodo substrate is insoluble in EtOAc, switch to a DCM/Nitromethane mixture.
- Separation Issues (Protocol B): If

spots overlap on silica, try:

- Changing solvent to Toluene/Acetone (gives different selectivity).
- Using C18 Reverse Phase HPLC (the polarities are often more distinct).
- Stability: 4-iodoindazoles are light-sensitive. Wrap flasks in foil during reaction and storage to prevent deiodination.

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Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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